1-Acetylpiperidine (CAS 618-42-8) is a highly stable, polar aprotic N-acyl cyclic amine that serves dual roles as a specialized industrial solvent and a critical pharmaceutical building block. Featuring a six-membered piperidine ring capped with an acetyl group, it exhibits a high boiling point (226 °C) and a strong dipole moment (4.07 D)[1]. In procurement and material selection, 1-acetylpiperidine is primarily valued for its robust chemical stability compared to formyl analogs, its exceptional performance as a biological inducer for chiral hydrolase production, and its utility as a protected precursor for the synthesis of complex active pharmaceutical ingredients (APIs) [2].
Substituting 1-acetylpiperidine with generic alternatives like piperidine, N-formylpiperidine (NFP), or N-methylpyrrolidone (NMP) frequently compromises process yields and application stability. Unprotected piperidine is a reactive secondary amine that will actively participate in unwanted nucleophilic side reactions during complex syntheses [1]. While NFP is a common amide solvent, its formyl group is susceptible to oxidative cleavage and deformylation under rigorous catalytic or basic conditions, leading to impurity generation. Furthermore, while NMP shares a similar dipole moment, 1-acetylpiperidine offers a distinct six-membered steric profile and avoids the specific regulatory scrutiny increasingly associated with NMP, making it a superior choice for specialized solvation and biocatalyst induction workflows [2].
In the production of (S)-selective hydrolases from Arthrobacter sp. K5—enzymes critical for resolving chiral cyclic amines used in advanced insect repellents (e.g., SS220)—the choice of culture medium inducer is paramount. When evaluated against N-acetyl-2-methylpiperidine and N-acetyl-2-methylpyrrolidine, 1-acetylpiperidine demonstrated the highest induction of hydrolase activity. Cultivation with 0.4% (v/v) 1-acetylpiperidine not only maximized enzyme yield but also uniquely enhanced overall bacterial cell growth compared to the comparators [1].
| Evidence Dimension | Hydrolase induction efficacy and cell growth enhancement |
| Target Compound Data | 1-Acetylpiperidine (0.4% v/v): Highest hydrolase induction and enhanced cell growth |
| Comparator Or Baseline | N-acetyl-2-methylpiperidine / N-acetyl-2-methylpyrrolidine: Lower induction efficiency; inferior cell growth |
| Quantified Difference | 1-Acetylpiperidine ranked as the #1 inducer among tested N-acyl cyclic amines for Arthrobacter sp. K5. |
| Conditions | 1-day cultivation of Arthrobacter sp. K5 for hydrolase production. |
Procuring 1-acetylpiperidine as a medium additive directly increases the manufacturing yield of high-value chiral enzymes used in pharmaceutical and agrochemical synthesis.
For applications requiring highly polar aprotic environments, such as the solvation of hydrophobic polyzwitterions, 1-acetylpiperidine provides a powerful alternative to traditional solvents. Quantitative measurements show that 1-acetylpiperidine possesses a dipole moment of 4.07 D, which is nearly identical to the industry-standard N-methylpyrrolidone (NMP, 4.08 D) [1]. This high polarity enables the effective stabilization of highly dipolar interactions (e.g., zwitterionic lateral groups with dipole moments >25 D) without relying on five-membered lactam structures.
| Evidence Dimension | Dipole moment (Polarity) |
| Target Compound Data | 4.07 D |
| Comparator Or Baseline | N-methylpyrrolidone (NMP): 4.08 D |
| Quantified Difference | Only a 0.01 D difference in dipole moment, indicating equivalent dipolar solvation capacity. |
| Conditions | Room temperature physical property measurement for polyzwitterion solubility mapping. |
Allows formulators and chemical engineers to replace NMP in specialized polymer and extraction workflows while maintaining critical dipolar solvent interactions.
In the multi-step synthesis of complex pharmaceutical intermediates, such as moxifloxacin precursors, the stability of the nitrogen protecting group is critical. 1-Acetylpiperidine derivatives, such as dimethyl 1-acetylpiperidine-2,3-dicarboxylate, maintain their structural integrity during rigorous downstream processing, including palladium-catalyzed hydrogenation and prolonged enzymatic kinetic resolution (CAL B) at 45 °C and pH 7.5 [1]. Unlike formyl protecting groups (derived from N-formylpiperidine) which can be labile under basic or oxidative conditions, the acetyl group ensures high enantiomeric excess (>99% ee for unreacted diester) without premature deprotection.
| Evidence Dimension | Protecting group stability under reaction conditions |
| Target Compound Data | 1-Acetylpiperidine derivatives: Stable under CAL B resolution at pH 7.5 and 45 °C for 16+ hours |
| Comparator Or Baseline | N-formylpiperidine derivatives: Prone to deformylation under basic aqueous conditions |
| Quantified Difference | Enables >99% ee recovery of unreacted diester without yield loss from protecting group cleavage. |
| Conditions | CAL B catalyzed kinetic resolution of racemic diesters for API synthesis. |
Ensures high process yields and reproducibility when manufacturing complex, enantiomerically pure piperidine-based drugs.
1-Acetylpiperidine is the optimal choice as a culture medium inducer for the production of (S)-selective hydrolases from Arthrobacter species. Its superior induction efficiency directly translates to higher enzyme yields, which are subsequently used for the kinetic resolution of cyclic amines necessary for synthesizing advanced agrochemicals and insect repellents like SS220 [1].
Due to its high dipole moment (4.07 D) that rivals N-methylpyrrolidone (NMP), 1-acetylpiperidine is highly suited for use as a polar aprotic solvent in the formulation of highly dipolar polyzwitterions and complex extractions where NMP substitution is desired for regulatory or structural reasons [2].
As a stable building block, 1-acetylpiperidine is the preferred starting material for synthesizing 1-acetylpiperidine-4-carboxylic acid and 2,3-dicarboxylate derivatives. The robust nature of the acetyl group ensures it survives rigorous downstream steps, such as CAL B enzymatic resolution and hydrogenation, making it ideal for moxifloxacin precursor manufacturing [3].
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